N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Overview
Description
Preparation Methods
The synthesis of N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methyl-4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxyethylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Chemical Reactions Analysis
N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Scientific Research Applications
N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the hydroxyethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide can be compared with similar compounds such as:
N-(2-hydroxyethyl)-N-methyl-4-toluidine: This compound has a similar hydroxyethyl group but differs in its overall structure and applications.
N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: This compound features multiple hydroxyethyl groups and is used in different industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-6-9-17(10-7-14)27(23,24)21(5)19-15(2)8-11-18(16(19)3)28(25,26)20(4)12-13-22/h6-11,22H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGTNUIKYDDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N(C)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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